![molecular formula C9H5ClN4 B8807032 Propanedinitrile, [(chlorophenyl)hydrazono]- CAS No. 32389-86-9](/img/structure/B8807032.png)
Propanedinitrile, [(chlorophenyl)hydrazono]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [(chlorophenyl)hydrazono]-, also known as carbonyl cyanide m-chlorophenyl hydrazone, is a chemical compound with the molecular formula C9H5ClN4 and a molar mass of 204.62 g/mol . This compound is known for its role as an uncoupler of oxidative phosphorylation, which disrupts the proton gradient across the mitochondrial membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(chlorophenyl)hydrazono]- can be synthesized through the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of hydrazine . The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for Propanedinitrile, [(chlorophenyl)hydrazono]- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [(chlorophenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Propanedinitrile, [(chlorophenyl)hydrazono]- into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [(chlorophenyl)hydrazono]- has several scientific research applications:
Wirkmechanismus
Propanedinitrile, [(chlorophenyl)hydrazono]- exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, reducing the efficiency of ATP synthase and leading to decreased ATP production . This mechanism involves the compound acting as an ionophore, facilitating the movement of protons across the membrane .
Vergleich Mit ähnlichen Verbindungen
Propanedinitrile, [(chlorophenyl)hydrazono]- is similar to other uncouplers of oxidative phosphorylation, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and dinitrophenol (DNP) . it is unique in its specific chemical structure and the particular effects it has on mitochondrial function .
List of Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Another potent uncoupler of oxidative phosphorylation.
Dinitrophenol (DNP): A well-known uncoupler with a different chemical structure but similar functional effects.
Eigenschaften
CAS-Nummer |
32389-86-9 |
---|---|
Molekularformel |
C9H5ClN4 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H |
InChI-Schlüssel |
WJLRKYSNJJCEPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.